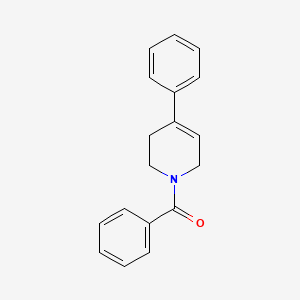

1-Benzoyl-4-phenyl-1,2,5,6-tetrahydropyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

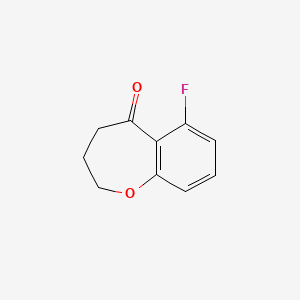

The compound “1-Benzoyl-4-phenyl-1,2,5,6-tetrahydropyridine” seems to be a derivative of tetrahydropyridine . Tetrahydropyridines are of interest as they have been identified in both natural products and synthetic pharmaceutical agents .

Molecular Structure Analysis

A related compound, “isopropyl 1-benzoyl-4-(benzoyloxy)-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate (IDPC)”, was synthesized and characterized via spectroscopic techniques . The molecule crystallized in the centrosymmetric triclinic space group .Chemical Reactions Analysis

While specific chemical reactions involving “1-Benzoyl-4-phenyl-1,2,5,6-tetrahydropyridine” are not available, tetrahydropyridines have been studied for their reactivity .Scientific Research Applications

Neurological Research

MPTP is a piperidine derivative and dopaminergic neurotoxin that is useful in neurological research. It has been used to establish Parkinson’s disease models in animals by causing selective destruction of dopaminergic neurons in the substantia nigra of the brain .

Study of Neurochemical Deficits

Researchers have used MPTP to study behavioral disorders related to neurochemical deficits. This includes examining the distribution of neuropeptides in the nervous system and their role in behavior .

Neuroprotection and Neuroinflammation

MPTP has been utilized to study the effects of treadmill exercise on neuroprotection and neuroinflammation, providing insights into how physical activity may influence neurological health .

Oxidative Stress

The metabolism of MPTP to 1-methyl-4-phenylpyridine (MPP+) can lead to free radical production in vivo, which is associated with oxidative stress and neuronal damage .

Mechanism of Action

Target of Action

The primary target of 1-Benzoyl-4-phenyl-1,2,3,6-tetrahydropyridine is the dopaminergic neurons in the brain . These neurons are responsible for the production of dopamine, a neurotransmitter that plays a crucial role in motor control and reward-driven behavior.

Mode of Action

1-Benzoyl-4-phenyl-1,2,3,6-tetrahydropyridine is metabolized into a toxic cation, 1-methyl-4-phenylpyridinium (MPP+) . MPP+ is taken up by dopaminergic neurons where it causes free radical production and leads to oxidative stress . This interaction with its target results in the disruption of normal cellular functions.

Pharmacokinetics

It is known that the compound is lipophilic, allowing it to cross theblood-brain barrier . Once in the brain, it is metabolized into MPP+ by the enzyme monoamine oxidase B (MAO-B) of glial cells .

Result of Action

The result of the compound’s action is the destruction of dopaminergic neurons in the brain, specifically in the striatum and substantia nigra . This leads to a decrease in the production of dopamine, causing symptoms similar to those seen in Parkinson’s disease .

Action Environment

The action of 1-Benzoyl-4-phenyl-1,2,3,6-tetrahydropyridine can be influenced by various environmental factors. For instance, the presence of MAO-B in glial cells is crucial for the metabolism of the compound into its active form, MPP+ . Additionally, the compound’s lipophilic nature allows it to cross the blood-brain barrier, suggesting that factors affecting this barrier could influence the compound’s action .

properties

IUPAC Name |

phenyl-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO/c20-18(17-9-5-2-6-10-17)19-13-11-16(12-14-19)15-7-3-1-4-8-15/h1-11H,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNFUXJHCOAYGKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzoyl-4-phenyl-1,2,5,6-tetrahydropyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

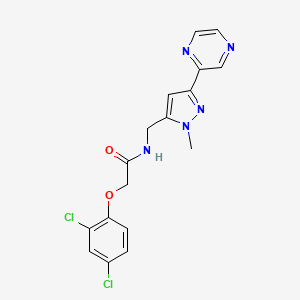

![N-(2,5-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2908124.png)

![ethyl 5-[[(3-bromobenzoyl)amino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2908125.png)

![N-(4-fluorophenyl)-5-(3-methylpiperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2908127.png)

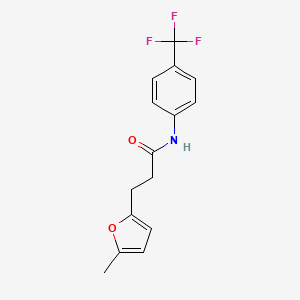

![3,4-dichloro-N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2908134.png)

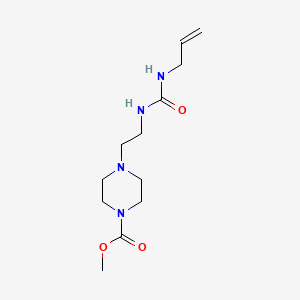

![(E)-4-(Dimethylamino)-N-[1-(1,3-oxazol-2-yl)-2-phenylethyl]but-2-enamide](/img/structure/B2908138.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B2908139.png)

![8-(2-((2,4-dimethoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2908144.png)

![N-[1-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]-N-methylbut-2-ynamide](/img/structure/B2908145.png)

![9-tert-butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/no-structure.png)